1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2751620-91-2
VCID: VC11568454
InChI: InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)4(10)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9-10H,1-2H2;(H,6,7)
SMILES:
Molecular Formula: C7H9F6NO3
Molecular Weight: 269.14 g/mol

1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid

CAS No.: 2751620-91-2

Cat. No.: VC11568454

Molecular Formula: C7H9F6NO3

Molecular Weight: 269.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid - 2751620-91-2

Specification

CAS No. 2751620-91-2
Molecular Formula C7H9F6NO3
Molecular Weight 269.14 g/mol
IUPAC Name 1-(azetidin-3-yl)-2,2,2-trifluoroethanol;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)4(10)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9-10H,1-2H2;(H,6,7)
Standard InChI Key DIESTRYZWQZNDO-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Composition

Molecular Architecture

The compound consists of two distinct components:

  • 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: A secondary alcohol featuring an azetidine ring (C₃H₆N) attached to a trifluoroethanol group (CF₃CH₂OH). The azetidine ring introduces steric constraints and electronic effects due to its strained four-membered structure, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

  • Trifluoroacetic acid (TFA): A strong carboxylic acid (CF₃COOH) that acts as the counterion. TFA’s electron-withdrawing trifluoromethyl group amplifies its acidity, making it 100,000 times stronger than acetic acid .

The ionic interaction between the protonated amine of the azetidine and the trifluoroacetate anion stabilizes the compound. This pairing is common in pharmaceutical salts to improve solubility and crystallinity .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous TFA salts suggest a two-step process:

  • Synthesis of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol:

    • Azetidine Formation: Azetidine can be synthesized via cyclization of 1,3-diaminopropanes or through ring-closing metathesis .

    • Trifluoroethanol Functionalization: The azetidine nitrogen may undergo alkylation with 2,2,2-trifluoroethyl iodide or similar reagents under basic conditions.

  • Salt Formation:
    The base is dissolved in a polar solvent (e.g., dichloromethane) and treated with stoichiometric TFA. The reaction is exothermic, requiring controlled temperatures (0–25°C) .

Purification and Characterization

  • Purification: Recrystallization from ether/hexane mixtures or chromatography on silica gel .

  • Characterization:

    • NMR: Distinct signals for azetidine protons (δ 3.2–3.8 ppm), CF₃ groups (δ −60 to −70 ppm in ¹⁹F NMR) .

    • Mass Spectrometry: Molecular ion peaks corresponding to [M+H]⁺ of the base (C₅H₈F₃NO) and [CF₃COO]⁻ (m/z 113) .

Physical and Chemical Properties

Thermodynamic Data

PropertyValue (Base + TFA)Source
Melting Point80–85°C (estimated)Extrapolated
Boiling PointDecomposes before boiling
SolubilityMiscible in polar solvents (H₂O, MeOH)
pKa (Base)~9–10 (protonated amine)

The compound’s hygroscopic nature necessitates anhydrous storage . Its solubility profile aligns with TFA’s miscibility in water, ethanol, and ether .

Stability and Reactivity

  • Thermal Stability: Decomposes above 150°C, releasing CO₂ and CHF₃ .

  • Hydrolytic Sensitivity: The TFA counterion is resistant to hydrolysis, but the azetidine ring may undergo ring-opening in strong acids or bases .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s azetidine moiety is valuable in drug design for its conformational rigidity, which enhances target binding. Examples include:

  • Protease Inhibitors: Azetidine derivatives are explored in HIV-1 protease inhibition .

  • Kinase Modulators: The trifluoroethyl group improves blood-brain barrier penetration in CNS-targeted drugs .

Peptide Synthesis

TFA is widely used to remove tert-butoxycarbonyl (Boc) protecting groups. In this compound, the azetidine-TFA pair could serve as a catalyst or intermediate in solid-phase peptide synthesis .

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